molecular formula C11H14N2O3 B8615944 N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline

N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline

Cat. No. B8615944
M. Wt: 222.24 g/mol
InChI Key: LFYMJIUKOUOUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975286B2

Procedure details

N-(Cyclopropylmethyl)-4-methoxy-2-nitroaniline (8-1, 175 g) was dissolved in ethanol (1750 mL) and was added to a 4.0 L Hast ‘C” Shaker can. The mixture was cooled to 10° C. and treated with 3% Pt/0.6% VG/C, deGussa (4.5 g). The vessel was sparged under nitrogen and then sparged three times with hydrogen at a setting of 40 psi and agitated for 2.5 hours. To a pre-washed solka-flok with ethanol, the reaction mixture was filtered through solka-flok through a sintered glass funnel to have about a ½ inch depth of solka-flok. The solka-flok was then washed with 1 L ethanol and concentrated in vacuo, providing the titled compound 8-2.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][C:6]2[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:7]=2[N+:14]([O-])=O)[CH2:3][CH2:2]1>C(O)C>[CH:1]1([CH2:4][NH:5][C:6]2[C:7]([NH2:14])=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
C1(CC1)CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
1750 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
agitated for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 4.0 L Hast ‘C” Shaker can
CUSTOM
Type
CUSTOM
Details
The vessel was sparged under nitrogen
CUSTOM
Type
CUSTOM
Details
sparged three times with hydrogen at a setting of 40 psi
FILTRATION
Type
FILTRATION
Details
To a pre-washed solka-flok with ethanol, the reaction mixture was filtered through solka-flok through a sintered glass funnel
WASH
Type
WASH
Details
The solka-flok was then washed with 1 L ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(CC1)CNC=1C(=CC(=CC1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.